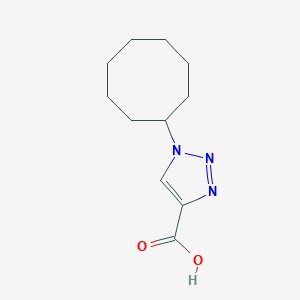

1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Historical Context of Triazole Carboxylic Acid Derivatives in Heterocyclic Chemistry

Triazole carboxylic acid derivatives, including 1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid, belong to a broader class of 1,2,3-triazoles that have been extensively studied since their first synthesis in the mid-20th century. The 1,2,3-triazole scaffold is not naturally occurring but has attracted considerable interest due to its aromatic stability, versatility in synthetic chemistry, and broad biological activities.

Historically, 1,2,3-triazoles emerged as key heterocycles in medicinal chemistry for their ability to mimic amide and ester functionalities, acting as bioisosteres in drug design. The incorporation of carboxylic acid groups into the triazole ring system has enhanced their utility by providing additional hydrogen bonding and ionization sites, which improve binding affinity and solubility profiles in biological systems.

The synthetic methodologies for 1,2,3-triazoles have evolved significantly, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—popularly known as the "click" reaction—being a landmark development that allowed regioselective and efficient synthesis of 1,4-disubstituted triazoles. Subsequent advances have included metal-catalyzed, organocatalyzed, and metal-free synthetic approaches, expanding the accessibility of diverse triazole derivatives, including those bearing carboxylic acid substituents at the 4-position.

These derivatives have found applications in pharmaceuticals, agrochemicals, and materials science due to their stability and functional versatility. The 1-cyclooctyl substituent in this compound introduces a bulky hydrophobic moiety that can influence the compound's physicochemical properties and biological interactions, making it a valuable scaffold for further synthetic and pharmacological exploration.

Data Table: Physical and Chemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C12H17N3O2 |

| Molecular Weight | 223.27 g/mol |

| Appearance | Crystalline solid or powder |

| Solubility | Soluble in polar solvents (water, methanol) |

| Functional Groups | 1,2,3-Triazole ring, Carboxylic acid, Cyclooctyl substituent |

| Aromaticity | Aromatic triazole ring |

| CAS Number | 2092479-65-5 |

Properties

IUPAC Name |

1-cyclooctyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c15-11(16)10-8-14(13-12-10)9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXKMJXCIWDSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

1,2,3-Triazoles are a class of organic compounds that have been widely studied for their unique properties and potential applications in various fields . They are known to effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that they could potentially interact with biological targets that are involved in proton transfer processes.

The synthesis of 1,2,3-triazoles often involves the use of copper as a catalyst . This suggests that the environmental stability and efficacy of these compounds could potentially be influenced by the presence of copper or other metals in the environment.

Biochemical Analysis

Biochemical Properties

1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The interactions of this compound with enzymes such as cytochrome P450 and proteases have been studied to understand its inhibitory effects and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it has been observed to impact metabolic pathways by altering the activity of key enzymes involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For example, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies in animal models have identified threshold doses at which the beneficial effects of this compound are observed, as well as higher doses that result in toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and fatty acid metabolism. By modulating these pathways, this compound can influence cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolism.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production.

Biological Activity

1-Cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and potential therapeutic applications.

The molecular formula of this compound is C11H17N3O2, with a molecular weight of 223.27 g/mol. The compound typically exhibits a purity of around 95%.

This compound operates through several biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, notably cytochrome P450 and proteases. This inhibition can modulate metabolic processes and influence drug metabolism.

- Gene Expression Modulation : The compound affects gene expression related to cell proliferation and apoptosis. Studies indicate that it can alter the expression of genes involved in these critical cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. A comparative analysis indicated that compounds within this class exhibit varying degrees of antibacterial and antifungal activities. For instance:

| Compound | Antimicrobial Activity | IC50 (µM) |

|---|---|---|

| This compound | Moderate | TBD |

| Compound X | High | 0.5 |

| Compound Y | Low | 10 |

This table illustrates the comparative antimicrobial activity where specific IC50 values for this compound are still under investigation .

Antioxidant Activity

The antioxidant capacity of triazoles has been evaluated using various assays (e.g., DPPH and ABTS). These studies suggest that this compound may possess significant antioxidant properties that contribute to its overall biological efficacy .

Cellular Effects

The compound's impact on cellular function is profound:

- Cell Signaling Pathways : It influences multiple signaling pathways that regulate cell survival and apoptosis.

- Metabolic Pathways : The compound interacts with key metabolic enzymes involved in glycolysis and fatty acid metabolism, potentially affecting energy production in cells.

Dosage and Toxicity

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it exhibits beneficial effects through enzyme modulation.

- High Doses : Elevated doses can lead to cytotoxicity and adverse cellular responses. Animal model studies have identified threshold doses where beneficial effects transition to toxicity .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

- Cancer Cell Line Studies : In vitro studies demonstrated that modifications of triazole compounds could enhance their cytotoxicity against cancer cell lines such as MCF-7 and A549. The IC50 values for these modified compounds were significantly lower than those for unmodified versions .

- Animal Model Evaluations : Animal studies assessing the pharmacokinetics and toxicity profiles revealed that prolonged exposure to high doses resulted in liver enzyme alterations indicative of hepatotoxicity .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

1-Cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid serves as an essential building block in the synthesis of more complex molecules. Its triazole ring structure allows for diverse chemical reactions, including nucleophilic substitutions and cycloadditions, which are vital for creating novel compounds in organic chemistry. The compound can also participate in click chemistry, facilitating the formation of carbon-carbon bonds essential for drug development and material science.

Coordination Chemistry

The compound's ability to act as a ligand makes it valuable in coordination chemistry. It can form stable complexes with various metal ions, which can be utilized in catalysis and materials science.

Biological Applications

Antifungal Properties

Research indicates that derivatives of this compound exhibit significant antifungal activity against various fungal strains. These compounds interact with enzymes involved in fungal metabolism, potentially inhibiting their growth and offering therapeutic avenues for treating fungal infections .

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its mechanism involves modulating biological pathways related to inflammation and cancer progression through interactions with specific enzymes and proteins . Further investigation is necessary to fully elucidate these effects.

Medicinal Chemistry

Drug Development

The compound's unique structural features make it a candidate for drug development targeting inflammatory diseases and cancer. Its derivatives have shown promising results in preclinical studies, demonstrating efficacy comparable to established drugs like doxorubicin . The potential for high bioavailability and low toxicity enhances its attractiveness as a therapeutic agent.

Enzyme Inhibition

Studies have explored the compound's ability to inhibit key enzymes associated with disease pathways. For instance, its derivatives have been evaluated for their inhibitory potency against xanthine oxidase, which is relevant in treating hyperuricemia and gout .

Industrial Applications

Material Science

In industry, this compound is explored for developing new materials with specific properties. Its chemical reactivity allows it to be incorporated into polymers and catalysts, enhancing material performance in various applications .

Case Studies

| Study Focus | Findings | Relevance |

|---|---|---|

| Antifungal Activity | Derivatives showed significant efficacy against Candida species | Potential treatment options for fungal infections |

| Enzyme Inhibition | Effective inhibition of xanthine oxidase with IC50 values lower than existing drugs | Implications for hyperuricemia treatment |

| Coordination Chemistry | Formation of stable metal complexes demonstrated | Applications in catalysis and material development |

Comparison with Similar Compounds

Substituent Effects :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, formyl) increase acidity of the carboxylic acid moiety, influencing reactivity and metal coordination .

- Biological Activity: Aromatic substituents like 2-aminophenyl enhance antimicrobial activity, likely due to improved target binding .

Physicochemical Properties

The cyclooctyl analog is expected to exhibit higher melting points and lower solubility compared to cyclohexyl or aryl-substituted derivatives due to increased steric hindrance .

Tautomerism and Structural Dynamics

1-(4-Ethoxyphenyl)-5-formyl-triazole-4-carboxylic acid exhibits ring-chain tautomerism, with ~80% open-chain (carboxylic acid) and ~20% cyclic hemiacetal forms in solution .

Preparation Methods

Preparation via 1-Substituted-4,5-Dibromo-1H-1,2,3-triazole Intermediate

This method is a multi-step synthetic route that has been developed to overcome limitations of earlier procedures involving expensive or hazardous reagents.

- Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II)

- Reagents and Conditions:

- Dissolution in tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF) with a mass-to-volume ratio of 1:2 to 50

- Cooling to −78°C to 0°C

- Addition of isopropylmagnesium chloride (Grignard reagent) in a molar ratio of 0.8–1.5 relative to compound II

- Stirring for 0.5–2 hours

- Acidification with hydrochloric acid (molar ratio 1:1 to 1:20)

- Extraction with organic solvents, drying, concentration, and crystallization at −5°C to 5°C

- Formation of 1-substituted-4-bromo-1H-1,2,3-triazole (compound III), which is then purified and converted to the target acid.

- The method boasts simple operation, high yield, and suitability for industrial-scale production.

- The substituent R in the 1-position can be cyclooctyl, among other alkyl or aryl groups.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Compound II + THF/MeTHF, cooled −78°C to 0°C | Dissolution and preparation | Mass-to-volume ratio 1:2–50 |

| 2 | Add isopropylmagnesium chloride (1:0.8–1.5) | Nucleophilic substitution | Stir 0.5–2 h |

| 3 | Add HCl (1:1–20) | Acidification | Extract with organic solvent |

| 4 | Drying and concentration | Purification | Crystallization at −5°C to 5°C |

This approach avoids the use of costly propiolic acid esters and toxic sodium azide, addressing safety and cost issues of previous methods.

Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) ("Click Chemistry")

CuAAC is a widely used, highly regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including carboxylic acid derivatives.

- Reactants: Terminal alkyne (bearing the cyclooctyl group or precursor) and an organic azide (e.g., azidoacetate derivatives)

- Catalyst: Cu(I) salts (e.g., CuSO4 with sodium ascorbate)

- Solvent: Aqueous or mixed solvent systems at room temperature (~25°C)

- Outcome: Exclusive formation of 1,4-disubstituted triazole regioisomers with high yields

- Mild reaction conditions

- High regioselectivity and yields

- Environmentally benign compared to older methods

- Requires synthesis or availability of azide and alkyne precursors

- Copper catalyst removal may be necessary for pharmaceutical applications

This method has been successfully used to synthesize 1-substituted-1,2,3-triazole derivatives with various substituents and can be adapted for cyclooctyl substituents.

One-Step Synthesis from Azides and β-Ketoesters

This method involves a one-step cyclization reaction between an organic azide and a β-ketoester in the presence of a base, yielding 1,2,3-triazole-4-carboxylic acids directly.

- Reagents: Organic azide (e.g., cyclooctyl azide), β-ketoester

- Base: Potassium carbonate or similar

- Solvent: Aqueous ethanol with some water

- Temperature: ~80°C

- Duration: 16 hours

- Combine azide, β-ketoester, and base in solvent

- Heat and agitate at 80°C until homogeneous

- Cool and acidify to precipitate the triazole acid

- Filter, wash, and dry the product

Yields: 30% to 95%, scalable to ~100 g batches

- One-step, straightforward procedure

- Avoids use of explosive reagents like sodium azide in isolation steps

- Suitable for large-scale production

- The method is particularly useful for synthesizing various 1-substituted-1,2,3-triazole-4-carboxylic acids, including cyclooctyl derivatives if the corresponding azide is used.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range | Industrial Suitability |

|---|---|---|---|---|---|

| 1. 4,5-Dibromo Triazole Intermediate Route | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, Grignard reagent, acid workup | High yield, simple operation, scalable | Multi-step, requires low temp control | High (not specified) | Yes |

| 2. CuAAC ("Click Chemistry") | Terminal alkyne + azide, Cu(I) catalyst, aqueous solvent, RT | Regioselective, mild conditions | Requires copper catalyst removal | High | Yes |

| 3. One-Step Azide + β-Ketoester | Organic azide + β-ketoester, base, aqueous ethanol, 80°C | One-step, scalable, safe | Long reaction time | 30%-95% | Yes |

| 4. Metal-Free Click with ESF | Organic azide + ethenesulfonyl fluoride, reflux in EtOAc | Metal-free, mild | Requires reflux, solvent limitations | Good to excellent | Potentially |

Research Findings and Practical Notes

- The 4,5-dibromo intermediate method addresses safety and cost issues found in earlier syntheses that used propiolic acid esters and sodium azide, which are expensive and hazardous.

- CuAAC remains the gold standard for regioselective triazole formation and is widely used in medicinal chemistry for synthesizing 1,2,3-triazole derivatives with diverse substituents, including cyclooctyl groups.

- The one-step azide and β-ketoester method offers a scalable and efficient route, suitable for industrial production, although reaction times are longer and yields vary.

- Metal-free methods provide alternatives when metal contamination is a concern, albeit with some reaction condition constraints.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Huisgen 1,3-dipolar cycloaddition (click chemistry) between a cyclooctyl azide and a propiolic acid derivative. Key steps include:

- Refluxing reactants in a polar solvent (e.g., acetic acid) with sodium acetate as a catalyst for 2–3 hours .

- Purification via recrystallization from acetic acid or ethanol to isolate the triazole-carboxylic acid product .

- Optimization parameters: Temperature (80–100°C), stoichiometric ratios (1:1 azide:alkyne), and solvent polarity to enhance yield and regioselectivity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm cyclooctyl and triazole ring substitution patterns, with carboxylic acid protons typically appearing as broad singlets (~12–14 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity, using acetonitrile/water (acidified with 0.1% TFA) as mobile phase .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) align with theoretical molecular weight (e.g., ~265–280 g/mol for similar triazole-carboxylic acids) .

Q. How can aqueous solubility of this compound be improved for biological assays?

- Methodological Answer :

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~2–3) using buffers (pH > 5) to enhance solubility .

- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to solubilize the hydrophobic cyclooctyl group .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize candidates with optimal binding affinities .

- Machine learning : Train models on existing bioactivity data to predict structure-activity relationships (SAR) for new analogs .

Q. How should researchers resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Control experiments : Verify compound purity (≥95% via HPLC) and exclude batch-specific impurities .

- Assay standardization : Replicate assays under identical conditions (e.g., cell lines, incubation time) to isolate variability .

- SAR analysis : Compare substituent effects (e.g., cyclooctyl vs. benzyl groups) to identify structural determinants of activity .

Q. What strategies mitigate stability issues during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound in amber vials under inert gas (N) to prevent hydrolysis of the triazole ring .

- Temperature control : Store at –20°C in desiccators to minimize thermal degradation and moisture absorption .

Q. How can reaction scalability be achieved without compromising yield?

- Methodological Answer :

- Flow chemistry : Implement continuous-flow reactors to maintain precise temperature control and reduce side reactions .

- Catalyst recycling : Use immobilized copper catalysts (e.g., Cu(I) on silica) for click chemistry to minimize metal contamination .

Q. What in vitro assays are recommended for preliminary toxicity assessment?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.